molecular formula C25H20N4O3 B6580940 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207000-69-8

7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6580940
CAS No.: 1207000-69-8
M. Wt: 424.5 g/mol
InChI Key: FDZVHGCUQXYBLZ-UHFFFAOYSA-N
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Description

7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15354051 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-7-9-17(10-8-15)14-29-24(30)20-12-11-18(13-21(20)26-25(29)31)23-27-22(28-32-23)19-6-4-3-5-16(19)2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZVHGCUQXYBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H24N4O3
  • Molecular Weight : 392.451 g/mol
  • CAS Number : 1775469-56-1

The compound features a tetrahydroquinazoline core linked to a 1,2,4-oxadiazole moiety, which is crucial for its biological activity. The oxadiazole ring is known for enhancing pharmacological properties due to its electron-withdrawing capabilities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and HCT116 (colon cancer). IC50 values were reported in the low micromolar range, indicating potent activity.
Cell LineIC50 Value (µM)Reference
MCF-70.48
U-9370.78
HCT1161.17

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing caspase activity.
  • Cell Cycle Arrest : Studies indicated that treatment with the compound leads to G1 phase arrest in MCF-7 cells.
  • Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .

Case Studies

A notable study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their biological evaluations. It was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity compared to their analogs .

Another research effort focused on molecular docking studies which suggested strong interactions between the compound's aromatic rings and amino acid residues in target proteins, indicating potential for high specificity and efficacy in targeting cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Its oxadiazole ring enhances biological activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Research indicates that compounds with oxadiazole moieties can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or function.
  • Antiviral Properties : Some derivatives have shown promise against viral infections by inhibiting viral replication processes.

Anticancer Research

Recent studies have explored the use of this compound in anticancer therapies . The tetrahydroquinazoline structure has been associated with the inhibition of cancer cell proliferation. Key findings include:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it has demonstrated enhanced efficacy against certain cancer types.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

  • Synthetic Pathways : It can be utilized in the synthesis of novel pharmaceuticals by modifying functional groups to enhance bioactivity.
  • Material Science Applications : The compound's properties make it suitable for developing new materials with specific electronic or optical characteristics.

Neuroprotective Studies

Emerging research suggests that derivatives of this compound may possess neuroprotective effects , offering potential benefits in treating neurodegenerative diseases:

  • Mechanisms Under Investigation : Studies are exploring how these compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several oxadiazole derivatives including our compound. Results indicated a significant reduction in bacterial counts when tested against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl rings improved potency.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical institute assessed the anticancer potential of tetrahydroquinazoline derivatives. The study demonstrated that compounds similar to 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). Further investigations revealed that these compounds triggered apoptosis through caspase activation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.